(2S)-2-(dimethylamino)propanoic acid hydrochloride
Description
“(2S)-2-(Dimethylamino)propanoic acid hydrochloride” is a chiral amino acid derivative characterized by a dimethylamino group at the α-carbon position of the propanoic acid backbone, with a hydrochloride salt formation enhancing its solubility and stability. The compound’s molecular formula is C₅H₁₂ClNO₂, derived from the parent amino acid structure modified with a dimethylamino substituent. Such compounds are often explored in pharmaceutical research for their bioactivity, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
(2S)-2-(dimethylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(5(7)8)6(2)3;/h4H,1-3H3,(H,7,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAXRWHVFQQQEC-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10776128 | |
| Record name | N,N-Dimethyl-L-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10776128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16708-13-7 | |
| Record name | N,N-Dimethyl-L-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10776128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)propanoic acid hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde in the presence of concentrated hydrochloric acid and ethanol. The mixture is refluxed on a steam bath for two hours, followed by filtration and crystallization to obtain the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and drying.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(dimethylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted propanoic acid derivatives.
Scientific Research Applications
(2S)-2-(dimethylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(dimethylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2S)-2,5-Diaminopentanamide Dihydrochloride
(2S)-2-Amino-3-[5′-(3′′′-Nitrobiphen-4″-yl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic Acid Hydrochloride (26)
(2S)-3-Methoxy-2-(Methylamino)propanamide Hydrochloride
- Molecular Weight : 168.62 g/mol .
- Structure: Features a methoxy group and methylamino substituent, offering distinct hydrogen-bonding capabilities compared to dimethylamino .
Pharmaceutical Hydrochlorides
Diltiazem Hydrochloride
- Structure: Benzothiazepine derivative with a dimethylaminoethyl group .
- Application : Calcium channel blocker used for hypertension; molecular weight 450.98 g/mol .
- Key Contrast: Larger molecular weight and complex heterocyclic structure compared to the simpler α-amino acid backbone of the target compound.
Tramadol Hydrochloride
- Structure: Contains a dimethylaminomethyl group on a cyclohexanol backbone .
- Application : Opioid analgesic with serotonin reuptake inhibition .
- Comparison: Shares a dimethylamino group but lacks the carboxylic acid functionality, altering solubility and receptor interactions .
Physicochemical and Toxicological Profiles
Data Table: Comparative Analysis
Key Observations:
Molecular Weight: The target compound is lighter than Diltiazem HCl but heavier than simpler amino acid hydrochlorides like (2S)-3-methoxy-2-(methylamino)propanamide HCl.
Toxicity : Most analogs, including the target compound, lack comprehensive toxicological data, highlighting a research gap .
Functional Groups: The dimethylamino group in the target compound may enhance solubility but reduce metabolic stability compared to methoxy or amide-containing analogs .
Biological Activity
(2S)-2-(dimethylamino)propanoic acid hydrochloride, commonly referred to as DMAPA·HCl, is a synthetic compound with diverse applications in chemistry and biology. This article details its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
DMAPA·HCl is characterized by the presence of a dimethylamino group attached to a propanoic acid backbone. Its chemical formula is C5H13ClN2O, and it features both an amino group and a carboxylic acid functional group, making it a versatile building block in organic synthesis and drug development.
The biological activity of DMAPA·HCl can be attributed to several mechanisms:
- Receptor Binding : The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing receptor activity and signaling pathways.
- Enzyme Modulation : DMAPA·HCl may inhibit or activate specific enzymes involved in metabolic processes, potentially affecting pathways such as the JAK/STAT or NF-κB signaling pathways.
- Neurotropic Effects : Some studies suggest that derivatives of propanoic acid compounds exhibit neurotropic activities, which may be relevant for neurological applications .
Antimicrobial Activity
Research indicates that DMAPA·HCl exhibits antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, a study demonstrated that certain derivatives of propanoic acids displayed significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 0.0048 mg/mL to 0.039 mg/mL against pathogens like E. coli and C. albicans .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of DMAPA·HCl. Acute toxicity studies indicate that the compound has a relatively high LD50 value, suggesting low acute toxicity under controlled conditions. For example, propionic acid derivatives showed LD50 values ranging from 351 mg/kg (undiluted) to 4290 mg/kg (10% aqueous solutions) in animal models .
| Study Type | LD50 Value (mg/kg) | Observations |
|---|---|---|
| Acute Toxicity | 351 (undiluted) | Local effects leading to skin irritation |
| 4290 (10% aqueous) | Mild gastrointestinal effects observed | |
| Repeated Dose Toxicity | >1600 | No severe effects noted; transient weight loss |
Case Studies
- Neurotropic Activity : A study investigating the neurotropic effects of propanoic acid derivatives found that DMAPA·HCl showed promise in modulating neuronal activity without significant toxicity at therapeutic doses .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of DMAPA·HCl derivatives demonstrated that specific modifications enhanced their effectiveness against Gram-positive and Gram-negative bacteria, providing insights into structure-activity relationships (SAR) .
Applications in Medicine and Industry
DMAPA·HCl is explored for its potential therapeutic applications, including:
- Drug Development : As a precursor in synthesizing pharmaceutical compounds due to its ability to modulate biological pathways.
- Agrochemicals : Utilized in developing agricultural chemicals owing to its bioactivity against microbial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
